molecular formula C11H22O3 B047016 Sitophilate CAS No. 114607-20-4

Sitophilate

Cat. No. B047016
M. Wt: 202.29 g/mol
InChI Key: JZOCRUBSQNZLIW-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitophilate is a synthetic compound that is used in scientific research to study the effects of nutrient deprivation on cells and organisms. It is a powerful tool for understanding the mechanisms that regulate cellular metabolism and the physiological responses to nutrient stress.

Scientific Research Applications

Enantioselective Synthesis

Sitophilate, known as the aggregation pheromone of the granary weevil, has been a subject of research focusing on its enantioselective synthesis. Studies have explored various methods for synthesizing sitophilate enantiomers, highlighting its importance in chemical ecology and pest control. For instance, research by Chong (1989) discusses the synthesis of sitophilate enantiomers through catalytic asymmetric epoxidation (Chong, 1989). Similarly, a chemoenzymatic approach for synthesizing sitophilate, utilizing fungal reduction and lipase-mediated transesterification, was investigated by Ravía et al. (2013) (Ravía et al., 2013).

Pheromone Analysis and Behavioral Responses

The role of sitophilate in insect behavior, particularly in the context of the granary weevil, has been extensively studied. For example, Phillips et al. (1989) determined the enantiomeric composition of sitophilate and its role as a male-produced aggregation pheromone in the granary weevil (Phillips et al., 1989). Chambers et al. (1996) investigated the antennal and behavioral responses of grain weevils to sitophilate, providing insights into how this pheromone influences insect behavior and pest management strategies (Chambers et al., 1996).

Applications in Pest Control

Sitophilate's role as an aggregation pheromone has implications for pest control strategies. Plarre (1996) explored how sitophilate influences the distribution of Sitophilus granarius in wheat, suggesting its potential use in developing more effective monitoring systems for stored product protection (Plarre, 1996).

properties

CAS RN

114607-20-4

Product Name

Sitophilate

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

pentan-3-yl (2S,3R)-3-hydroxy-2-methylpentanoate

InChI

InChI=1S/C11H22O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-10,12H,5-7H2,1-4H3/t8-,10+/m0/s1

InChI Key

JZOCRUBSQNZLIW-WCBMZHEXSA-N

Isomeric SMILES

CC[C@H]([C@H](C)C(=O)OC(CC)CC)O

SMILES

CCC(CC)OC(=O)C(C)C(CC)O

Canonical SMILES

CCC(CC)OC(=O)C(C)C(CC)O

Other CAS RN

114607-20-4

synonyms

sitophilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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